molecular formula C19H20F3N3O B3896870 (Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine

(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine

Cat. No.: B3896870
M. Wt: 363.4 g/mol
InChI Key: CVSOQZJYBCIMHD-UCQKPKSFSA-N
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Description

(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a trifluoromethylphenyl group, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenylpiperazine with 2-(trifluoromethyl)benzaldehyde under specific conditions to form the desired imine compound. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl or trifluoromethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its piperazine ring is a common motif in many bioactive molecules, making it a candidate for drug development and biochemical studies.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of pharmaceuticals. Its structure suggests it may interact with specific receptors or enzymes, making it a potential candidate for treating various diseases.

Industry

In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials. Its unique properties can be leveraged to develop new products with specific functionalities.

Mechanism of Action

The mechanism of action of (Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, potentially modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine apart from similar compounds is its unique combination of functional groups. The presence of both a methoxyphenyl and a trifluoromethylphenyl group provides distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c1-26-18-9-5-4-8-17(18)24-10-12-25(13-11-24)23-14-15-6-2-3-7-16(15)19(20,21)22/h2-9,14H,10-13H2,1H3/b23-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSOQZJYBCIMHD-UCQKPKSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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